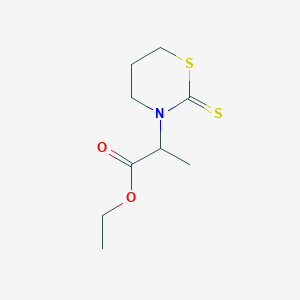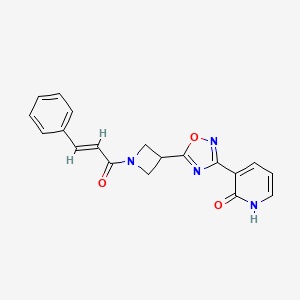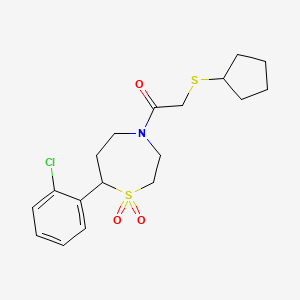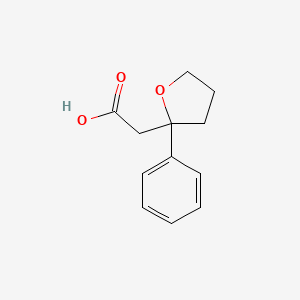![molecular formula C9H13N3O2S B2549656 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-07-0](/img/structure/B2549656.png)
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine class, which is known for its potential biological activities. The presence of the cyclopropylsulfonyl group suggests that it may have unique chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to enantiopure substrates, which can lead to the formation of pyrazolines with high selectivity and yields . Additionally, the synthesis of cycloalkane-annelated 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines has been reported, which involves the creation of novel ligands for the 5-HT6 receptors . These methods could potentially be adapted for the synthesis of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine by incorporating the appropriate cyclopropylsulfonyl group at the relevant step in the synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system. The presence of a sulfonyl group can influence the electronic distribution and steric hindrance within the molecule, which can affect its reactivity and interaction with biological targets . The cyclopropyl group is known to impart rigidity to the molecular structure, which could influence the biological activity of the compound.
Chemical Reactions Analysis
Pyrazoline and pyrazole derivatives are known to undergo various chemical reactions, including cyclocondensations with hydrazines, which can lead to the regioselective synthesis of pyrazole derivatives . The reactivity of these compounds can be influenced by the nature of substituents, which can be exploited to synthesize a wide range of derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their polyfunctional nature. For instance, tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized with various substituents, demonstrating the versatility of these compounds in chemical synthesis . The presence of a sulfonyl group can affect the solubility and stability of the compound, while the cyclopropyl group can influence its conformational rigidity .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of pyrazole derivatives containing sulfonamide or similar moieties. For example, compounds have been developed to target a range of bacterial and fungal strains, demonstrating significant antimicrobial properties (Kendre et al., 2013; Elgemeie et al., 2017). These studies underscore the potential of sulfonamide-pyrazole conjugates in developing new antimicrobial agents.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, certain synthesized compounds were found to exhibit potent anti-inflammatory effects, underscoring their therapeutic potential in inflammation-related disorders (Kendre et al., 2013).
Anticancer Activity
Additionally, some pyrazole derivatives have been investigated for their anticancer activities. Through various synthetic routes, compounds have been evaluated against different cancer cell lines, showing promising anticancer efficacy (Nimbalkar et al., 2017). This research avenue is particularly compelling, suggesting the potential role of such compounds in cancer therapy.
Propiedades
IUPAC Name |
5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJFQIVCCBLUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)
